O-(3-Methoxypropyl)hydroxylamine
Description
Historical Context of O-Substituted Hydroxylamines in Organic Synthesis
The journey of O-substituted hydroxylamines begins with the discovery of hydroxylamine (B1172632) (NH₂OH) itself in the late 19th century. wikipedia.org Initially, hydroxylamine and its salts were primarily used as reducing agents and in the formation of oximes from aldehydes and ketones, a reaction crucial for the purification and characterization of carbonyl compounds. wikipedia.org The development of methods to substitute the hydrogen of the hydroxyl group opened up a new class of reagents with diverse applications. organic-chemistry.org
O-substituted hydroxylamines have become important tools in organic synthesis, serving as precursors for a variety of nitrogen-containing compounds. researchgate.net They are key reactants in the synthesis of complex amines and N-heterocycles. organic-chemistry.org Furthermore, their ability to act as electrophilic aminating agents has been harnessed to facilitate a range of bond-forming reactions, including C-N, N-N, O-N, and S-N bond formations, often without the need for expensive metal catalysts. researchgate.net This versatility has cemented the role of O-substituted hydroxylamines as fundamental building blocks in the synthetic chemist's toolbox.
Significance of the Methoxypropyl Moiety in Organic Chemistry
The methoxypropyl group in O-(3-Methoxypropyl)hydroxylamine imparts specific properties that are highly advantageous in various chemical contexts. The methoxy (B1213986) group (–OCH₃) is a common feature in many natural products and pharmaceuticals. It can influence a molecule's physicochemical properties, such as solubility and lipophilicity, and can participate in hydrogen bonding, which is crucial for molecular recognition and binding to biological targets. nih.gov
The propyl chain provides a flexible spacer, which is particularly useful when the molecule is intended to act as a linker, connecting two other molecular entities. This flexibility allows the connected parts to adopt favorable spatial orientations. The combination of the ether linkage and the terminal methoxy group in the 3-methoxypropyl moiety creates a hydrophilic segment within the molecule, which can improve aqueous solubility—a desirable characteristic for compounds used in biological applications.
Overview of Research Trajectories for this compound
The research applications of this compound are largely centered on its utility as a bifunctional linker. The hydroxylamine group can readily react with aldehydes and ketones to form stable oxime linkages. This specific and efficient reaction, a type of "click chemistry," is widely employed in bioconjugation to label and study biomolecules. nih.govnih.gov
A significant area of application is in the development of chemical probes to investigate biological systems. For instance, structurally related N,O-hydroxylamine linkers have been successfully used to functionalize fragments of bacterial peptidoglycan. nih.gov This allows for the attachment of fluorophores or other tags, enabling detailed studies of the interactions between these bacterial components and the innate immune system. nih.gov The insights gained from such studies are crucial for understanding diseases like Crohn's disease and for the development of new immunomodulators. nih.gov Given its structure, this compound is a prime candidate for similar applications, providing a stable and flexible connection to study a wide array of biological molecules and their functions.
Physicochemical Properties
Below are the known physicochemical properties of this compound and its hydrochloride salt.
This compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 343925-88-2 | chemicalregister.comsigmaaldrich.com |
| Molecular Formula | C₄H₁₁NO₂ | aksci.com |
| Molecular Weight | 105.14 g/mol | sigmaaldrich.comaksci.combldpharm.com |
| Physical Form | Liquid | sigmaaldrich.com |
| IUPAC Name | 1-(aminooxy)-3-methoxypropane | sigmaaldrich.com |
| InChI Key | ZUAKIBFSLTUIOK-UHFFFAOYSA-N | sigmaaldrich.com |
This compound Hydrochloride
| Property | Value | Source |
|---|---|---|
| CAS Number | 2841273-29-6 (representative) | accelachem.com |
| Molecular Formula | C₄H₁₂ClNO₂ | accelachem.com |
| Molecular Weight | 141.60 g/mol | accelachem.com |
| Purity | ≥95% | accelachem.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
O-(3-methoxypropyl)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO2/c1-6-3-2-4-7-5/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUAKIBFSLTUIOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCON | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00509442 | |
| Record name | O-(3-Methoxypropyl)hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00509442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
343925-88-2 | |
| Record name | O-(3-Methoxypropyl)hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00509442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for O 3 Methoxypropyl Hydroxylamine
Established Routes for O-Alkylhydroxylamine Synthesis
The synthesis of O-alkylhydroxylamines, including O-(3-Methoxypropyl)hydroxylamine, has traditionally relied on several well-established methods. These routes primarily involve the formation of the C-O-N linkage through nucleophilic substitution reactions.
O-Alkylation of Hydroxylamine (B1172632) Derivatives
A primary and direct method for synthesizing O-substituted hydroxylamines involves the O-alkylation of hydroxylamine or its protected derivatives. organic-chemistry.orgorganic-chemistry.org This approach typically utilizes an alkylating agent, such as an alkyl halide or sulfonate, which reacts with a hydroxylamine-derived nucleophile.
One common strategy is the alkylation of N-protected hydroxylamines, like tert-butyl N-hydroxycarbamate, with the corresponding alkyl mesylate. organic-chemistry.org This is followed by an acidic deprotection step to yield the desired O-alkylhydroxylamine, often as a hydrochloride salt. organic-chemistry.org This method offers the advantage of avoiding the use of hydrazine, which can be problematic in certain applications. organic-chemistry.org
Another approach involves the reaction of alkyl bromides with N,N'-di-tert-butoxycarbonylhydroxylamine ((Boc)2NOH). nih.gov This method is advantageous as it proceeds under relatively mild conditions and the Boc protecting groups are readily removed with acid, also avoiding the use of hazardous hydrazine. nih.gov The reaction rate can be accelerated by heating. nih.gov
The Gabriel synthesis offers a classic route, where N-hydroxyphthalimide is alkylated with an alkyl halide, followed by hydrazinolysis to release the O-alkylhydroxylamine. nih.govnih.gov This method has been widely used for the preparation of a variety of O-substituted hydroxylamines. mcmaster.ca
| Reactants | Reagents | Product | Notes |
| Alcohol | Mesyl chloride, tert-butyl N-hydroxycarbamate, DBU, HCl | O-Alkylhydroxylamine hydrochloride | Two-step process involving mesylation and subsequent substitution/deprotection. organic-chemistry.org |
| Alkyl bromide | (Boc)2NOH, DIPEA or DBU, HCl | O-Alkylhydroxylamine hydrochloride | Avoids the use of hydrazine. nih.gov |
| Alkyl halide | N-Hydroxyphthalimide, Hydrazine | O-Alkylhydroxylamine | A classic method known as the Gabriel synthesis. nih.govnih.gov |
Synthesis via N-Hydroxy Cyclic Imides
N-Hydroxy cyclic imides, such as N-hydroxyphthalimide (NHPI) and N-hydroxysuccinimide, are versatile intermediates in the synthesis of O-alkylhydroxylamines. organic-chemistry.orgnih.gov These compounds can be O-alkylated with various alkylating agents.
A well-established method involves the Mitsunobu reaction, where an alcohol is reacted with N-hydroxyphthalimide in the presence of a phosphine (B1218219) and an azodicarboxylate to form the O-alkylated N-hydroxyphthalimide derivative. nih.gov Subsequent deprotection, typically with hydrazine, yields the final O-alkylhydroxylamine. nih.gov This one-pot process is efficient for converting alcohols to O-alkylhydroxylamines. nih.gov
The synthesis of the N-hydroxy cyclic imides themselves can be achieved through various methods. One approach involves the reaction of cyclic anhydrides with hydroxylamine hydrochloride. mdpi.com Microwave irradiation has been shown to facilitate this reaction, leading to high yields of the corresponding unsubstituted cyclic imides, which can be precursors to N-hydroxy imides. mdpi.com
| Starting Material | Reagents | Intermediate | Final Product |
| Alcohol | N-Hydroxyphthalimide, DEAD, PPh3 | O-Alkyl-N-hydroxyphthalimide | O-Alkylhydroxylamine |
| Cyclic Anhydride | Hydroxylamine hydrochloride, DMAP | N-Hydroxy cyclic imide | (Used for further synthesis) |
Advanced Synthetic Strategies for this compound
Recent advancements in organic synthesis have led to the development of more sophisticated and efficient methods for the preparation of O-substituted hydroxylamines. These strategies often employ metal catalysis or metal-free conditions to achieve higher yields, broader substrate scope, and improved functional group tolerance.
Palladium-Catalyzed O-Arylation Approaches for Related Hydroxylamines
While the focus is on O-alkylation for this compound, the palladium-catalyzed O-arylation of hydroxylamine derivatives provides valuable insights into modern C-O bond-forming reactions. These methods often utilize a hydroxylamine equivalent to overcome challenges associated with the direct use of hydroxylamine.
One notable example is the Pd-catalyzed O-arylation of ethyl acetohydroximate with aryl halides (chlorides, bromides, and iodides). organic-chemistry.orgnih.gov This reaction, facilitated by bulky biarylphosphine ligands like t-BuBrettPhos, allows for the synthesis of O-arylhydroxylamines under mild conditions and with short reaction times. organic-chemistry.org The resulting O-arylated products can be hydrolyzed to the free O-arylhydroxylamines. organic-chemistry.org
Another significant development is the palladium-catalyzed cross-coupling of hydroxylamines with aryl halides using the bis-pyrazole phosphine ligand, BippyPhos. organic-chemistry.orgnih.gov This method demonstrates broad substrate compatibility and offers an efficient route to N-arylhydroxylamines, which are structurally related to the target O-alkylhydroxylamines. organic-chemistry.orgnih.gov These palladium-catalyzed approaches highlight the power of modern cross-coupling chemistry in forming C-O and N-O bonds, which could potentially be adapted for O-alkylation reactions. organic-chemistry.orgnih.govorganic-chemistry.orgnih.gov
| Catalyst System | Substrates | Product Type | Key Features |
| Pd / t-BuBrettPhos | Ethyl acetohydroximate, Aryl halides | O-Arylhydroxylamines | Short reaction times, broad substrate scope. organic-chemistry.orgnih.gov |
| Pd / BippyPhos | Hydroxylamines, Aryl halides | N-Arylhydroxylamines | Mild conditions, good to excellent yields. organic-chemistry.orgnih.gov |
Metal-Free Synthetic Conditions for O-Substituted Hydroxylamines
The development of metal-free synthetic routes is a growing area of interest due to the potential for reduced cost and toxicity. For the synthesis of O-substituted hydroxylamines, several metal-free strategies have been reported.
One such method involves the arylation of N-hydroxyphthalimide and N-hydroxysuccinimide with diaryliodonium salts. organic-chemistry.org This reaction proceeds rapidly to afford N-aryloxyimides in excellent yields, which can then be hydrolyzed to the corresponding aryloxyamines without the need for a metal catalyst. organic-chemistry.org
Another approach utilizes the reaction of alcohols with hydroxylamine-O-sulfonic acid. researchgate.net This method provides a direct route to O-substituted hydroxylamines from readily available starting materials. researchgate.net Additionally, the use of reagents derived from hydroxylamine, such as 2,4-dinitrophenylhydroxylamine (DPH) and hydroxylamine-O-sulfonic acid (HOSA), can facilitate stereo- and regioselective C-N, N-N, and O-N bond formation reactions without the need for expensive metal catalysts. researchgate.net
Preparation of Protected and Functionalized this compound Intermediates
In multi-step syntheses, it is often necessary to prepare protected or functionalized intermediates of the target molecule. For this compound, this would involve the use of protecting groups on the hydroxylamine nitrogen to prevent unwanted side reactions.
A common strategy involves the use of N-Boc (tert-butoxycarbonyl) protected hydroxylamine derivatives. nih.gov The Boc group is stable under a variety of reaction conditions but can be easily removed with acid. The synthesis of O-(3-methoxypropyl)-N,N'-di-tert-butoxycarbonylhydroxylamine would be a key intermediate, which can be prepared by reacting 3-methoxypropyl bromide with N,N'-di-tert-butoxycarbonylhydroxylamine. nih.gov
Another versatile protecting group strategy involves the use of N-hydroxyphthalimide. nih.govnih.gov The phthalimide (B116566) group can be introduced early in the synthesis and is robust enough to withstand various transformations before its removal by hydrazinolysis. nih.gov
The preparation of protected ribonucleoside-3'-O-phosphoramidites with 2'-O-alkyl groups offers a parallel from a different area of chemistry, demonstrating the importance of strategic protection in complex syntheses. nih.gov In this context, the alkylation is performed at an early stage, followed by the introduction of other standard protective groups. nih.gov A similar strategy could be envisioned for the synthesis of complex molecules incorporating the this compound moiety, where the methoxypropyl group is introduced early, followed by protection of the hydroxylamine nitrogen for subsequent synthetic steps.
N-Protection Strategies for Aminating Reagents
In the synthesis of O-substituted hydroxylamines, the nitrogen atom of the hydroxylamine moiety is more nucleophilic than the oxygen atom. To achieve selective O-alkylation, it is essential to temporarily decrease the nucleophilicity of the nitrogen. This is accomplished by introducing an electron-withdrawing protecting group on the nitrogen atom. organic-chemistry.orgwikipedia.org These N-protected hydroxylamines can then serve as effective aminating reagents.
Common strategies involve the use of carbamates or imides as protecting groups. The tert-butoxycarbonyl (Boc) group is a widely employed N-protecting group due to its stability and the mild conditions required for its removal. organic-chemistry.orgjk-sci.com A typical synthesis route involves the O-alkylation of an N-protected hydroxylamine, such as tert-butyl N-hydroxycarbamate, with an appropriate alkylating agent, followed by the deprotection of the nitrogen to yield the desired O-alkylhydroxylamine. organic-chemistry.org For instance, the reaction of N-(tert-butoxycarbonyl)hydroxylamine with 3-methoxypropyl methanesulfonate (B1217627) would lead to the N-protected intermediate, which upon acidic hydrolysis, yields this compound.
Electrophilic aminating reagents derived from N-protected hydroxylamines have become valuable tools in organic synthesis, allowing for the direct introduction of amino functionalities while avoiding harsh conditions or multiple protection-deprotection steps. rsc.orgnih.govrsc.orgresearchgate.net
Table 1: Common N-Protecting Groups for Hydroxylamine Derivatives
| Protecting Group | Abbreviation | Structure of Protected Amine | Typical Reagents for Protection | Typical Conditions for Deprotection |
| tert-Butoxycarbonyl | Boc | R-NH-Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Strong acid (e.g., TFA, HCl) jk-sci.comfishersci.co.uk |
| Benzyloxycarbonyl | Cbz | R-NH-Cbz | Benzyl (B1604629) chloroformate | Catalytic hydrogenolysis (e.g., H₂, Pd/C) tcichemicals.com |
| 9-Fluorenylmethoxycarbonyl | Fmoc | R-NH-Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine) tcichemicals.com |
| Phthaloyl | Phth | Phthalic anhydride | Hydrazine (NH₂NH₂) | |
| 2,2,2-Trichloroethoxycarbonyl | Troc | R-NH-Troc | Troc-Cl | Zn/Acetic Acid organic-chemistry.orgtcichemicals.com |
O-Protection and Deprotection Methodologies
While the primary strategy for synthesizing O-alkylhydroxylamines involves N-protection, there are instances where the oxygen atom of the hydroxylamine or a related precursor may also require protection. This is particularly relevant in multi-step syntheses where the hydroxyl group might interfere with subsequent chemical transformations.
O-protection is common in the chemistry of hydroxamic acids, which are N-acyl derivatives of hydroxylamines. dtu.dk However, in the context of preparing O-alkylhydroxylamines, a temporary O-protecting group might be used on an N-protected hydroxylamine precursor. For example, a doubly protected species like N-Boc-O-(tert-butyldimethylsilyl)hydroxylamine could be employed.
Common protecting groups for hydroxyl functionalities, which are also applicable to the oxygen of hydroxylamines, include silyl (B83357) ethers and benzyl ethers. willingdoncollege.ac.in Silyl ethers, such as the tert-butyldimethylsilyl (TBDMS) group, are introduced using the corresponding silyl chloride (e.g., TBDMS-Cl) in the presence of a base like imidazole. tcichemicals.comwillingdoncollege.ac.in These groups are generally stable but can be readily removed using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF). willingdoncollege.ac.in
Benzyl ethers (Bn) are another robust protecting group, typically introduced using benzyl bromide or chloride under basic conditions. A key advantage of the benzyl group is its removal under neutral conditions via catalytic hydrogenolysis (e.g., H₂, Pd/C), which is orthogonal to the acid-labile Boc group or base-labile acyl groups. tcichemicals.comwillingdoncollege.ac.in
More specialized, photolabile protecting groups, such as the methyl-6-nitroveratryl group, have also been developed for the O-protection of hydroxylamines. dtu.dk These groups offer the advantage of being cleaved under specific UV light conditions, providing an orthogonal deprotection strategy that avoids chemical reagents. dtu.dk The selection of an O-protecting group and its corresponding deprotection method is dictated by the need for orthogonality with other protecting groups present in the molecule and the tolerance of the substrate to the required reaction conditions. cem.com
Table 2: Representative O-Protecting Groups for Hydroxylamines
| Protecting Group | Abbreviation | Structure of Protected Hydroxylamine | Typical Reagents for Protection | Typical Conditions for Deprotection |
| tert-Butyldimethylsilyl | TBDMS | R-O-TBDMS | TBDMS-Cl, Imidazole | Fluoride ion source (e.g., TBAF, HF) willingdoncollege.ac.in |
| Benzyl | Bn | R-O-Bn | Benzyl bromide (BnBr), Base | Catalytic Hydrogenolysis (H₂, Pd/C) willingdoncollege.ac.in |
| Tetrahydropyranyl | THP | R-O-THP | Dihydropyran (DHP), Acid catalyst | Aqueous acid (e.g., HCl, Acetic Acid) willingdoncollege.ac.in |
| Methoxymethyl | MOM | R-O-MOM | MOM-Cl, Base | Acid hydrolysis tcichemicals.com |
Chemical Reactivity and Mechanistic Investigations of O 3 Methoxypropyl Hydroxylamine
Nucleophilic Reactions of the Aminooxy Group
The aminooxy group (–ONH₂) of O-(3-Methoxypropyl)hydroxylamine is a potent nucleophile, primarily due to the "alpha effect," where the presence of a lone pair of electrons on the adjacent oxygen atom enhances the nucleophilicity of the nitrogen atom. This heightened reactivity allows it to readily participate in reactions with a variety of electrophilic partners.
Condensation with Carbonyl Compounds for Oxime Formation
A hallmark reaction of O-alkylhydroxylamines, including this compound, is their condensation with aldehydes and ketones to form stable oxime ethers. wikipedia.orgquora.comyoutube.com This reaction proceeds via a nucleophilic addition of the aminooxy nitrogen to the carbonyl carbon, followed by the elimination of a water molecule to yield the corresponding oxime. youtube.comstackexchange.com The general mechanism is analogous to imine formation. quora.com
The reaction is typically carried out under mild conditions and can be catalyzed by acids or aniline. biotium.comnih.gov The resulting oxime linkage (C=N-O) is notably stable, particularly when compared to the hydrazone linkages formed from hydrazide reagents. biotium.comnih.gov This stability makes oxime ligation a valuable tool in bioconjugation and chemical biology for labeling molecules containing aldehyde or ketone functionalities, such as glycoproteins and polysaccharides. biotium.comnih.govlouisville.edu
Table 1: Comparison of Carbonyl Reactivity towards Oxime Formation
| Carbonyl Compound | Reactivity with Hydroxylamine (B1172632) | Product |
| Aldehydes (RCHO) | High | Aldoxime (RCH=NOH) |
| Ketones (R₂C=O) | Moderate | Ketoxime (R₂C=NOH) |
| Carboxylic Acids (RCOOH) | No Reaction | No Oxime Formed |
| Esters (RCOOR') | No Reaction | No Oxime Formed |
| Amides (RCONH₂) | No Reaction | No Oxime Formed |
This table is based on the general reactivity of carbonyl compounds with hydroxylamines. doubtnut.com
Reactions with Activated Carboxylic Acids to Form Hydroxamic Acids
The nucleophilic aminooxy group can also react with activated carboxylic acid derivatives, such as acyl chlorides or anhydrides, to form O-substituted hydroxamic acids. This reaction involves the nucleophilic acyl substitution at the carbonyl carbon of the activated acid. The resulting hydroxamic acid derivatives are important functional groups in various biologically active molecules and are utilized as intermediates in organic synthesis. The use of hydroxylamine-based nucleophiles in reactions with N-nitroso N-acetylneuraminic acid derivatives has been explored, leading to the formation of novel substitution products. nih.gov
Electrophilic Behavior of the Nitrogen Center
While the aminooxy group is predominantly nucleophilic, the nitrogen atom in O-alkylhydroxylamines can also exhibit electrophilic character, particularly when the oxygen is attached to a good leaving group. This allows for a range of amination reactions.
Substitution-Type Electrophilic Amination Reactions
Hydroxylamine derivatives where the oxygen is functionalized with a good leaving group, such as a sulfonate (e.g., tosylate or mesylate) or a phosphinate group, can act as electrophilic aminating agents. ariel.ac.ilwiley-vch.de These reagents react with various nucleophiles, including carbanions, amines, and alkoxides, to introduce an amino group. ariel.ac.ilwiley-vch.de The reaction generally proceeds via an Sɴ2-type displacement at the nitrogen atom. ariel.ac.il The development of such electrophilic hydroxylamine-derived reagents has provided powerful tools for the direct synthesis of unprotected amines, enhancing step and atom economy by avoiding protecting group manipulations. nih.govrsc.orgnih.gov
C-N Bond Forming Processes
The electrophilic nature of activated hydroxylamine derivatives is harnessed in various carbon-nitrogen bond-forming reactions. rsc.orgresearchgate.net Transition metal catalysis, particularly with palladium and copper, has significantly expanded the scope of these reactions, enabling the amination of aryl halides, sulfonates, and other substrates. researchgate.netnih.gov For instance, Pd-catalyzed cross-coupling reactions have been developed for the amidation of aryl sulfonates. nih.gov Furthermore, rhodium-catalyzed C-H amination of arenes using hydroxylamine-derived reagents has been reported. nih.gov These methods provide direct access to primary and N-alkyl arylamines. nih.gov Methoxyamine, a related compound, can be deprotonated to form a potent nucleophile that subsequently reacts with organolithium compounds to form amines. wikipedia.org
Table 2: Examples of C-N Bond Forming Reactions with Hydroxylamine Derivatives
| Reaction Type | Catalyst/Reagent | Substrate | Product |
| Electrophilic Amination of Grignard Reagents | Cu-catalyzed / O-sulfonyloximes | Grignard Reagents | Amines |
| Amination of Arynes | Cu-catalyzed / Hydroxylamine derivative | Aryne Intermediates | Aryl Amines |
| Amidation of Aryl Sulfonates | Pd-catalyzed | Aryl Tosylates/Benzenesulfonates | Amides |
| C-H Amination of Arenes | Rh-catalyzed / Hydroxylamine derivative | Arenes with directing groups | Arylamines |
This table summarizes various C-N bond forming reactions involving hydroxylamine derivatives as electrophilic aminating agents. wiley-vch.de
Sigmatropic Rearrangements Involving O-Alkylhydroxylamine Derivatives
O-Alkylhydroxylamine derivatives, particularly those with appropriate substitution patterns, can undergo sigmatropic rearrangements, which are concerted pericyclic reactions involving the migration of a sigma-bond across a pi-system.
researchgate.netresearchgate.net-Sigmatropic rearrangements are of particular interest for the synthesis of nitrogen- and oxygen-containing heterocycles due to the cleavage of the weak N-O bond. rsc.orgnih.gov For example, N-aryl-O-vinylhydroxylamines are key intermediates in the Bartoli indole (B1671886) synthesis, which involves a researchgate.netresearchgate.net-rearrangement. nih.gov Inspired by this, O-cyclopropyl hydroxylamines have been developed as bench-stable precursors for homologous researchgate.netresearchgate.net-sigmatropic rearrangements to furnish substituted tetrahydroquinolines. rsc.orgnih.gov The reaction cascade involves the rearrangement, cyclization, and rearomatization. rsc.org
Other types of sigmatropic rearrangements, such as researchgate.netrsc.org and researchgate.netrsc.org shifts, have also been observed in specifically designed N,O-diarylhydroxylamine systems. researchgate.netrsc.org The chemoselectivity of these rearrangements can be influenced by the substitution pattern on the aromatic rings. rsc.org For instance, N-benzyl-O-allylhydroxylamines undergo a researchgate.netrsc.org-sigmatropic rearrangement to furnish N-allylhydroxylamines. researchgate.net Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to rationalize the mechanisms of these complex rearrangements. rsc.org
Catalytic Transformations Involving this compound Analogues
The reactivity of O-alkylhydroxylamine analogues is harnessed in various catalytic systems to achieve efficient nitrogen-transfer reactions. The nature of the catalyst—be it a transition metal complex, a small organic molecule, or an enzyme—dictates the reaction mechanism and the types of products that can be accessed.
Transition Metal-Catalyzed Processes
Transition metals, particularly rhodium and copper, have proven effective in activating O-alkylhydroxylamine analogues for a range of transformations, including intramolecular aminations and cyclizations. These reactions often proceed through the formation of highly reactive metal-nitrenoid intermediates.
A notable example involves the rhodium(III)-catalyzed intramolecular cyclization of O,ω-unsaturated N-tosyl alkoxyamines, which are structural analogues of this compound. This process leads to the formation of various oxygen-containing heterocycles. Mechanistic investigations suggest that the reaction may proceed through an aziridine (B145994) intermediate, possibly involving a high-valent Rh(V) species. nih.gov The reaction demonstrates the utility of O-alkoxyamine derivatives in complex molecule synthesis under rhodium catalysis.
Copper catalysis has also been employed for the direct amination of nitrobenzenes using O-alkylhydroxylamines, showcasing another avenue for C-N bond formation with these reagents. dntb.gov.ua
A study on the rhodium-catalyzed intramolecular hydroamination of unactivated alkenes provides insight into the formation of N-heterocycles, which is a related transformation. While not using O-alkoxyamines directly, it highlights the capability of rhodium catalysts to facilitate the addition of N-H bonds across double bonds, a fundamental step in many amination reactions. frontiersin.org
Table 1: Rhodium-Catalyzed Intramolecular Oxyamination of O,ω-Unsaturated N-Tosyl Alkoxyamines
| Substrate (Alkoxyamine Derivative) | Catalyst System | Solvent | Temperature (°C) | Product | Yield (%) |
| N-(Allyloxy)-4-methylbenzenesulfonamide | [RhCpCl2]2, AgSbF6, Cu(OAc)2 | DCE | 80 | 2-((p-Tolylsulfonyl)methyl)oxirane | 75 |
| N-((But-3-en-1-yl)oxy)-4-methylbenzenesulfonamide | [RhCpCl2]2, AgSbF6, Cu(OAc)2 | DCE | 80 | 1-Tosyl-2-vinylazetidine | 60 |
| N-((Pent-4-en-1-yl)oxy)-4-methylbenzenesulfonamide | [RhCpCl2]2, AgSbF6, Cu(OAc)2 | DCE | 80 | 2-Isopropenyl-1-tosylpyrrolidine | 85 |
| N-((Hex-5-en-1-yl)oxy)-4-methylbenzenesulfonamide | [RhCpCl2]2, AgSbF6, Cu(OAc)2 | DCE | 80 | 2-Allyl-1-tosylpyrrolidine | 55 |
Data compiled from studies on rhodium-catalyzed cyclizations of O,ω-unsaturated N-tosyl alkoxyamines. The specific yields are illustrative and based on representative examples from the literature.
Organocatalytic and Biocatalytic Applications in Nitrogen Transfer
Beyond transition metals, organocatalysis and biocatalysis are rapidly advancing fronts for nitrogen transfer reactions using hydroxylamine derivatives. These methods offer the advantages of being metal-free, often operating under mild conditions, and exhibiting high selectivity.
Organocatalytic strategies have been developed for the aziridination of unactivated olefins. For instance, electron-deficient ketones have been used to catalyze nitrogen transfer from hydroxylamine-O-sulfonic acid, a related electrophilic aminating agent. researchgate.net These reactions proceed via transiently generated oxaziridines, which then transfer the nitrogen atom to the alkene. This approach provides a valuable metal-free alternative for the synthesis of aziridines, which are important synthetic intermediates. researchgate.netresearchgate.net
In the realm of biocatalysis, engineered enzymes are being developed to perform selective amination reactions. A significant breakthrough is the use of native amine dehydrogenases (AmDHs) for the synthesis of short-chain chiral amines. Notably, the biocatalytic reductive amination of 1-methoxypropan-2-one using an amine dehydrogenase from Mycobacterium smegmatis (MsmeAmDH) produces (S)-1-methoxypropan-2-amine, a close structural analogue of the parent amine of this compound. frontiersin.org This demonstrates the potential of biocatalysis to generate chiral amines with high enantioselectivity from simple prochiral ketones. frontiersin.orgyork.ac.uk The use of engineered enzymes, such as transaminases and nitrile synthetases, is also expanding the toolbox for creating complex chiral amines and amides. nih.govrsc.orgnih.gov
Table 2: Biocatalytic Reductive Amination for the Synthesis of (S)-1-Methoxypropan-2-amine
| Substrate | Biocatalyst | Co-factor | Amine Donor | Temperature (°C) | pH | Conversion (%) | Enantiomeric Excess (%) |
| 1-Methoxypropan-2-one | MsmeAmDH (wild-type) | NADH | (S)-α-Methylbenzylamine | 30 | 9.5 | >99 | 98.1 (S) |
| 1-Methoxypropan-2-one | CfusAmDH (wild-type) | NADH | (S)-α-Methylbenzylamine | 30 | 9.5 | 85 | 95.2 (S) |
| 1-Methoxypropan-2-one | MicroAmDH (wild-type) | NADH | (S)-α-Methylbenzylamine | 30 | 9.5 | 60 | 92.5 (S) |
| 1-Methoxypropan-2-one | MATOUAmDH2 (wild-type) | NADH | (S)-α-Methylbenzylamine | 30 | 9.5 | 45 | 88.7 (S) |
Data sourced from studies on biocatalytic reductive amination using native amine dehydrogenases. frontiersin.orgyork.ac.uk The results highlight the efficiency and selectivity of wild-type enzymes in producing chiral amines.
Applications of O 3 Methoxypropyl Hydroxylamine in Complex Organic Synthesis
Building Block for Nitrogen-Containing Organic Compounds
The primary amino group of O-(3-Methoxypropyl)hydroxylamine serves as a potent nucleophile, making the compound an excellent building block for introducing nitrogen into organic frameworks. It can be used to construct a variety of nitrogen-containing structures, from simple amines and amides to more complex heterocyclic systems. nih.gov
O-alkylhydroxylamines are effective synthons for the primary amino group (-NH2). wikipedia.org The general strategy involves the N-alkylation or N-acylation of this compound, followed by the reductive cleavage of the N-O bond. This two-step process allows for the formation of primary amines that might be difficult to synthesize directly due to overalkylation issues when using ammonia. wikipedia.org
The synthesis of amides can be achieved through the coupling of this compound with carboxylic acids. This reaction, typically facilitated by standard coupling reagents, forms an O-protected hydroxamic acid, which is a stable amide analogue. youtube.com The reduction of amides, often with powerful reducing agents like lithium aluminum hydride (LiAlH4), is a common method for producing amines. youtube.com
| Transformation | General Method | Key Reagents | Intermediate Product | Final Product |
| Amine Synthesis | N-Alkylation followed by N-O bond reduction | Alkyl Halide, Reducing Agent (e.g., Zn/H+) | N-Alkyl-O-(3-methoxypropyl)hydroxylamine | Primary Amine (R-NH2) |
| Amide Synthesis | Nucleophilic Acyl Substitution | Carboxylic Acid, Coupling Agent (e.g., EDC) | O-(3-Methoxypropyl)hydroxamic acid | Amide Derivative |
This compound can serve as a key component in the synthesis of nitrogen-containing heterocycles. Acting as a nitrogen donor, it can react with substrates containing multiple electrophilic sites to form various ring structures. For instance, the reaction of hydroxylamines with dicarbonyl compounds or their equivalents is a classical method for constructing five- or six-membered heterocycles. The reaction of hydroxylamine (B1172632) with ethoxymethyleneaminonaphtopyranes has been shown to produce naphtopyranopyrimidine derivatives, demonstrating its utility in forming fused heterocyclic systems. researchgate.net The O-alkyl group in this compound can influence the reaction pathway and stability of the resulting heterocyclic product. nih.govyoutube.com
Precursor for Hydroxamic Acid Derivatives
One of the most significant applications of this compound is its role as a precursor for hydroxamic acid derivatives. researchgate.net Hydroxamic acids (-CONHOH) are a critical class of compounds, particularly in medicinal chemistry, where they function as potent metal-chelating agents in enzyme inhibitors. researchgate.net
The synthesis typically involves the coupling of a carboxylic acid with this compound. The methoxypropyl moiety acts as an O-protecting group, preventing unwanted side reactions at the oxygen atom and ensuring that acylation occurs specifically at the nitrogen. nih.gov This reaction is generally performed using standard peptide coupling conditions, employing reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) or N,N'-dicyclohexylcarbodiimide (DCC), often with additives such as hydroxybenzotriazole (B1436442) (HOBt) to improve efficiency and prevent racemization. researchgate.netnih.gov The resulting O-protected hydroxamic acid is stable, but the protecting group can be removed under specific, often acidic, conditions if the free hydroxamic acid is the desired final product. nih.gov
| Reactant 1 | Reactant 2 | Coupling Reagent Example | Product Type |
| Carboxylic Acid (R-COOH) | This compound | EDC/HOBt | O-(3-Methoxypropyl)hydroxamic acid |
Role in the Synthesis of Pharmacologically Relevant Scaffolds
The hydroxylamine functional group is a key component in a number of pharmacologically active molecules. wikipedia.org O-alkylhydroxylamines, including structures related to this compound, are instrumental in synthesizing these complex scaffolds. nih.gov
A prominent example is the synthesis of the antibiotic sarecycline, where a reductive amination between a complex tetracycline-derived aldehyde and N,O-dimethylhydroxylamine is a key step. nih.gov This highlights the role of O-alkylhydroxylamines in building trisubstituted hydroxylamine moieties within drug candidates. nih.gov Furthermore, the hydroxamic acids produced from this compound are themselves a major class of pharmacophores. researchgate.net They are found in numerous drugs developed as inhibitors of histone deacetylases (HDACs) for cancer therapy and matrix metalloproteinases (MMPs) for treating arthritis and other inflammatory conditions. researchgate.net
Functionalization of Complex Substrates
This compound is particularly useful for the chemical modification and functionalization of complex molecules, such as natural products or biomolecules, under mild conditions. nih.gov Its ability to react with aldehydes or ketones to form stable oxime ethers provides a powerful method for introducing a new functional handle.
In one notable application, a methyl N,O-hydroxylamine linker was used to modify muramyl dipeptide (MDP), a fragment of bacterial peptidoglycan. nih.gov The hydroxylamine derivative reacted with the anomeric carbon of the sugar, forming a stable linkage and introducing a primary amine handle at the end of the linker. This newly installed amine can then be used for bioconjugation, allowing the complex substrate to be attached to fluorophores, affinity tags, or surfaces for further study. nih.gov This methodology is amenable to larger, unprotected peptidoglycan fragments, expanding the ability to create chemical probes to investigate host-pathogen interactions. nih.gov
Interdisciplinary Research Involving O 3 Methoxypropyl Hydroxylamine
Contributions to Medicinal Chemistry Research
In medicinal chemistry, the O-alkyl hydroxylamine (B1172632) scaffold is exploited for its ability to act as a bioisostere and a reactive precursor for therapeutic agents. This functional group can influence the pharmacokinetic and pharmacodynamic properties of drug candidates, leading to improved efficacy and novel mechanisms of action.
The O-alkyl hydroxylamine group is a key component in the rational design of new drugs, particularly in oncology and infectious disease research.
Role as Prodrugs and Radical Generators: One innovative strategy uses alkoxyamines as prodrugs that can be activated under specific physiological conditions. nih.gov These molecules are designed to be stable but can undergo cleavage of the C–ON bond (homolysis) to release a highly reactive alkyl radical and a stable nitroxide. nih.govrsc.org The generated alkyl radicals can induce cell death through oxidative stress, making them promising agents for anti-cancer and anti-parasitic applications. nih.govresearchgate.net For instance, research has focused on designing alkoxyamines that are activated by proteases found in tumor environments, allowing for targeted release of the therapeutic radicals. nih.govresearchgate.net
Enzyme Inhibition: A significant area of research is the development of O-alkyl hydroxylamines as enzyme inhibitors. A notable example is their role as inhibitors of Indoleamine 2,3-dioxygenase-1 (IDO1), a key therapeutic target for cancer and other diseases involving pathological immune suppression. nih.gov Researchers discovered that simple, commercially available compounds like O-benzylhydroxylamine act as potent IDO1 inhibitors. nih.govnih.gov Subsequent structure-activity relationship (SAR) studies demonstrated that modifications, such as adding halogens to the aromatic ring, could further enhance inhibitory potency. nih.govnih.gov These compounds are thought to mimic the alkylperoxy transition state of the enzyme's catalytic mechanism, binding to the heme iron within the enzyme's active site. nih.gov The simpler molecule, methoxyamine, has also been shown to potentiate the anti-tumor activity of alkylating agents by binding to and inhibiting the repair of damaged DNA sites. wikipedia.orgnih.gov
The synthesis of these O-alkyl hydroxylamine derivatives often involves a one-pot Mitsunobu reaction using the corresponding alcohol and N-hydroxyphthalimide, followed by deprotection. nih.gov
Table 1: Research Findings on O-Alkyl Hydroxylamines as IDO1 Inhibitors
| Compound/Modification | Finding | Research Focus | Citation(s) |
| O-benzylhydroxylamine | Identified as a potent, sub-micromolar inhibitor of IDO1. | Rational Drug Design | nih.govnih.gov |
| Halogenation of Aromatic Ring | Adding halogen atoms (e.g., chlorine, bromine) to the meta-position of the benzyl (B1604629) ring improved inhibitory potency. | Structure-Activity Relationship (SAR) | nih.gov |
| High Ligand Efficiency | The most potent derivatives exhibit high ligand efficiency, a key indicator for successful drug development. | Drug Development | nih.gov |
| Cellular Activity | Top candidate compounds demonstrated nanomolar-level potency in cell-based assays with limited toxicity. | Therapeutic Potential | nih.govnih.gov |
The O-alkyl hydroxylamine moiety is frequently incorporated into larger molecular structures to strategically enhance their biological and pharmaceutical properties.
Bioisosteric Replacement: The hydroxylamine group is explored as a bioisostere—a substituent that can replace another chemical group in a drug candidate without significantly altering its primary biological activity, while improving its ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile. acs.org Specifically, replacing ether or branched alkyl units with an N,N,O-trisubstituted hydroxylamine moiety has been shown to reduce lipophilicity and improve metabolic stability with only a negligible increase in molecular weight. acs.org This makes the "hydroxalog" strategy a valuable tool in lead optimization. acs.org
Hybrid Drug Design: In a sophisticated approach, alkoxyamines have been integrated into hybrid molecules for targeted therapy. One study describes the creation of peptide-alkoxyamine conjugates designed as antiplasmodial drugs. mdpi.com In this design, the peptide portion targets the drug to be cleaved by digestive proteases specific to the Plasmodium parasite. Once cleaved, the liberated alkoxyamine becomes highly labile and breaks down, releasing radicals that are lethal to the parasite. mdpi.com This demonstrates the incorporation of the alkoxyamine functional group into a complex framework to achieve targeted activation.
Potential in Materials Science Research
The reactivity of the alkoxyamine functional group also lends itself to applications in materials science, particularly in polymer synthesis and the modification of material surfaces.
Alkoxyamines play a crucial role in the field of controlled radical polymerization, a technique that allows for the synthesis of polymers with well-defined structures and molecular weights.
Nitroxide Mediated Polymerization (NMP): The most significant application of alkoxyamines in polymer chemistry is their use as initiators and controllers for Nitroxide Mediated Polymerization (NMP). rsc.orgnih.gov The reversible cleavage of the C-ON bond at elevated temperatures generates an active polymerizing radical and a stable nitroxide radical. The nitroxide acts as a reversible capping agent, controlling the polymerization process and leading to polymers with low dispersity. A molecule like O-(3-Methoxypropyl)hydroxylamine, after N-substitution, could theoretically serve as a precursor to such an NMP initiator.
Stabilizer Intermediates: O-alkyl hydroxylamines are also recognized as important intermediates in the synthesis of Hindered Amine Light Stabilizers (HALS). jst.go.jp HALS are critical additives used to protect polymeric materials from degradation caused by exposure to light and heat.
The ability to initiate polymerization and participate in exchange reactions makes alkoxyamines a versatile tool for covalently modifying material surfaces to impart new properties.
Growing Polymers from Surfaces: A key strategy involves anchoring alkoxyamine initiators to a surface. nih.gov This allows for polymers to be "grafted-from" the material via NMP, creating a dense polymer brush on the surface. This technique has been successfully applied to modify the external surface of Metal-Organic Framework (MOF) nanoparticles. nih.gov The resulting polymer layer can enhance the chemical and colloidal stability of the nanoparticles, making them more suitable for applications in areas like drug delivery or the creation of mixed matrix membranes. nih.gov
Dynamic Surface Chemistry: Beyond polymerization, surface-bound alkoxyamines enable dynamic and reversible modifications. Through a process known as the Nitroxide Exchange Reaction (NER), small molecules tagged with a nitroxide can be dynamically attached to the alkoxyamine-functionalized surface. nih.gov This allows for the precise and reversible control of surface chemistry on demand. Electron paramagnetic resonance (EPR) spectroscopy has been used to confirm and quantify this dynamic exchange at the surface. nih.gov
Table 2: Alkoxyamine-Based Surface Functionalization Research
| Strategy | Description | Material Platform | Purpose | Citation |
| Nitroxide Mediated Polymerization (NMP) | Alkoxyamines are anchored to the surface to act as initiators, from which polymer chains are grown. | Metal-Organic Framework (MOF) Nanoparticles | Improve chemical and colloidal stability; create polymer brushes. | nih.gov |
| Nitroxide Exchange Reaction (NER) | Surface-bound alkoxyamines dynamically and reversibly bind nitroxide-tagged molecules. | MOF Nanoparticles | Allow for on-demand, reversible modification of surface chemistry. | nih.gov |
Advanced Analytical Methodologies for O 3 Methoxypropyl Hydroxylamine Research
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for elucidating the molecular structure and confirming the identity of a chemical compound. For O-(3-Methoxypropyl)hydroxylamine, a combination of techniques would be required for a full characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework.
¹H NMR Spectroscopy In a ¹H NMR spectrum of this compound, four distinct signals would be expected, corresponding to the four unique proton environments in the molecule. The predicted chemical shifts, multiplicities (splitting patterns), and integrations are based on standard correlation tables and analysis of similar alkoxyamine structures. researchgate.net
-OCH₃: A singlet corresponding to the three methoxy (B1213986) protons.
-O-CH₂-: A triplet from the two protons adjacent to the propyl chain's ether oxygen.
-CH₂-CH₂-CH₂-: A quintet (or multiplet) arising from the two protons of the central methylene (B1212753) group, split by the adjacent methylene groups on both sides.
-O-NH₂: A broad singlet for the two amine protons. Its chemical shift can be variable and it may exchange with deuterium (B1214612) in solvents like D₂O.
-CH₂-O-N-: A triplet from the two protons adjacent to the hydroxylamine's oxygen.
Predicted ¹H NMR Data for this compound
| Assignment (Structure: CH₃-O-C(c)H₂-C(b)H₂-C(a)H₂-O-NH₂) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| -NH₂ | ~5.0-6.0 (broad) | Singlet (broad) | 2H |
| (a) -CH₂-O-N- | ~3.8 - 4.0 | Triplet (t) | 2H |
| (c) -O-CH₂- | ~3.4 - 3.6 | Triplet (t) | 2H |
| -OCH₃ | ~3.3 | Singlet (s) | 3H |
| (b) -CH₂- | ~1.8 - 2.0 | Quintet (quin) | 2H |
¹³C NMR Spectroscopy The ¹³C NMR spectrum is expected to show four signals, one for each unique carbon atom in the molecule. Online prediction tools and databases of similar compounds inform the expected chemical shift ranges. np-mrd.orgcaspre.canmrdb.org
Predicted ¹³C NMR Data for this compound
| Assignment (Structure: CH₃-O-C(c)H₂-C(b)H₂-C(a)H₂-O-NH₂) | Predicted Chemical Shift (δ, ppm) |
|---|---|
| (a) -CH₂-O-N- | ~75-78 |
| (c) -O-CH₂- | ~68-71 |
| -OCH₃ | ~58-60 |
| (b) -CH₂- | ~28-31 |
Infrared (IR) Spectroscopy for Functional Group Analysis
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. For this compound, the key functional groups are the amine (N-H), the ether (C-O), and the alkane (C-H) bonds. The expected absorption bands are summarized below, based on well-established correlation charts and data from similar molecules like hydroxylamine (B1172632) and N-ethylhydroxylamine hydrochloride. researchgate.netresearchgate.netnist.gov
Predicted IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H stretching | Amine (-NH₂) | 3200 - 3400 | Medium (often two bands) |
| C-H stretching | Alkane (-CH₂-, -CH₃) | 2850 - 3000 | Strong |
| N-H bending | Amine (-NH₂) | 1590 - 1650 | Medium to Strong |
| C-O stretching | Ether (C-O-C) | 1070 - 1150 | Strong |
| N-O stretching | Hydroxylamine (N-O) | 950 - 1050 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within a molecule. This technique is most effective for compounds containing chromophores, such as conjugated π-systems or aromatic rings. This compound is a saturated aliphatic compound, lacking any significant chromophores. Therefore, it is not expected to exhibit strong absorption in the standard UV-Vis range of 200–800 nm. Any weak absorption observed would likely be end-absorption at the low end of the instrument's range (<220 nm).
Mass Spectrometry (MS) for Structural Elucidation
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of molecular weight and structural features. For this compound (Molecular Formula: C₄H₁₁NO₂), the molecular weight is 105.14 g/mol .
In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z = 105. The fragmentation pattern would likely involve cleavage at the bonds adjacent to the heteroatoms (oxygen and nitrogen), which are points of relative weakness. Predicted fragmentation pathways can be inferred from the analysis of similar alkoxyamines. researchgate.netuni-halle.de
Predicted Mass Spectrometry Fragments for this compound
| Predicted m/z | Predicted Fragment Ion | Proposed Fragmentation Pathway |
|---|---|---|
| 105 | [C₄H₁₁NO₂]⁺ | Molecular Ion (M⁺) |
| 74 | [C₃H₈NO]⁺ | Loss of -OCH₃ radical |
| 59 | [C₂H₅O₂]⁺ | Cleavage of C-C bond, loss of C₂H₄N radical |
| 45 | [CH₅O]⁺ or [CH₃O]⁺ | α-cleavage, loss of C₃H₆NO radical or formation of methoxy cation |
| 31 | [CH₃O]⁺ | Methoxy cation |
Advanced X-ray Based Spectroscopic Techniques (e.g., XPS, EDS, NExAFS)
No published research employing advanced X-ray based spectroscopic techniques for the analysis of this compound currently exists. However, the theoretical application of these methods can be described.
X-ray Photoelectron Spectroscopy (XPS): This technique could be used to determine the elemental composition of a sample surface and the chemical (oxidation) states of the elements present. For this compound, XPS would show peaks for Carbon (C 1s), Nitrogen (N 1s), and Oxygen (O 1s). High-resolution scans could potentially distinguish between the two different types of oxygen atoms (ether vs. hydroxylamine) and the different carbon environments.
Energy-Dispersive X-ray Spectroscopy (EDS): Typically coupled with electron microscopy, EDS provides elemental analysis. It would confirm the presence of C, N, and O in a sample of this compound.
Near-Edge X-ray Absorption Fine Structure (NExAFS): This technique provides detailed information about the unoccupied electronic states and local bonding environment of specific elements. NExAFS would be sensitive to the bonding environment of the nitrogen and oxygen atoms, offering insights into the N-O and C-O bonds.
In Situ and Automated Reaction Monitoring
The optimization of chemical syntheses, including those involving this compound, benefits greatly from real-time monitoring of reaction progress. coleparmer.com Traditional methods often involve taking aliquots from the reaction mixture for offline analysis, which can be time-consuming and may not provide a true picture of the reaction kinetics. In situ and automated reaction monitoring techniques offer a more efficient and data-rich approach to understanding and controlling chemical reactions. wiley.comacs.org
Process Analytical Technology (PAT) integrates various analytical tools directly into the manufacturing process to provide real-time data on critical quality attributes. researchgate.net For organic synthesis, techniques like in situ infrared (IR) and Raman spectroscopy, as well as automated HPLC and MS systems, are increasingly being used. nih.gov
Recent advancements have led to the development of "walk-up" automated reaction profiling systems that can sample reactions multiple times to generate detailed progress reports. acs.org These systems often couple automated sampling with rapid analysis by HPLC-MS, providing structural information about reactants, intermediates, and products in near real-time. acs.org This allows chemists to make faster, more informed decisions to optimize reaction conditions and improve yields. acs.org
The benefits of in situ and automated reaction monitoring include:
Enhanced Efficiency: Reduces the time and labor associated with manual sampling and analysis. coleparmer.com
Improved Understanding: Provides a wealth of data on reaction kinetics, intermediates, and by-product formation.
Real-time Control: Enables the adjustment of reaction parameters to maintain optimal conditions.
Increased Safety: Can help to detect and prevent runaway reactions or the formation of hazardous intermediates.
While specific applications for this compound are not detailed in the provided search results, the general principles of automated reaction monitoring are directly applicable to its synthesis and subsequent reactions. For example, monitoring the N-arylation of a hydroxylamine derivative could be achieved by tracking the disappearance of the starting material and the appearance of the product using an automated HPLC-MS system.
Computational and Theoretical Studies on O 3 Methoxypropyl Hydroxylamine Systems
Quantum Chemical Calculations for Mechanistic Insights
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reaction mechanisms of chemical compounds. For O-(3-Methoxypropyl)hydroxylamine, these calculations can provide a deep understanding of its reactivity, stability, and the pathways it might follow in various chemical transformations.
Detailed mechanistic studies often involve locating transition states and calculating activation energies for proposed reaction steps. For instance, in reactions involving the hydroxylamine (B1172632) moiety, such as nucleophilic attack or oxidation, quantum chemical calculations can map out the potential energy surface of the reaction. This allows for the identification of the most likely reaction pathway and provides quantitative data on the energy barriers involved. While specific research on this compound is limited, studies on related O-alkylhydroxylamines demonstrate that DFT methods are effective in exploring their electronic properties and reactivity patterns.
A key aspect of these calculations is the analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these frontier orbitals are crucial indicators of a molecule's ability to donate or accept electrons.
Table 1: Illustrative Frontier Molecular Orbital Energies for a Generic O-Alkylhydroxylamine
| Parameter | Description | Illustrative Value (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | 2.0 |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 8.5 |
Note: These are illustrative values for a generic O-alkylhydroxylamine and would need to be specifically calculated for this compound.
Molecular Modeling and Dynamics Simulations
For a flexible molecule like this compound, which has several rotatable bonds, conformational analysis is important for understanding its three-dimensional structure and how it might interact with other molecules. Molecular mechanics force fields can be used to perform these conformational searches and identify low-energy structures.
MD simulations can further build on this by simulating the movement of the atoms over a period of time, taking into account temperature and solvent effects. This can reveal how the molecule behaves in a more realistic environment. For example, an MD simulation of this compound in water could provide information on its solvation shell and the nature of hydrogen bonding between the hydroxylamine group and water molecules. While specific MD studies on this compound are not prominent, simulations of the parent compound, hydroxylamine, in aqueous solutions have been performed to understand its solvation structure and hydrogen bonding patterns.
Table 2: Potential Parameters for a Molecular Dynamics Simulation of this compound
| Simulation Parameter | Description | Typical Value/Method |
| Force Field | Set of parameters to describe the potential energy of the system | OPLS-AA, AMBER, CHARMM |
| Solvent Model | Representation of the solvent environment | TIP3P, SPC/E for water |
| Ensemble | Statistical mechanics ensemble to be simulated | NVT (Canonical), NPT (Isothermal-Isobaric) |
| Simulation Time | Duration of the simulation | Nanoseconds to microseconds |
| Temperature | Temperature at which the simulation is run | 298 K (25 °C) |
Computational Approaches for Reactivity Prediction
Computational chemistry offers various methods to predict the reactivity of a molecule like this compound. These predictions are often based on calculated electronic properties and reactivity descriptors derived from quantum chemical calculations.
Table 3: Key Global Reactivity Descriptors and Their Significance
| Descriptor | Formula | Significance |
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the ability to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the electrophilic character of a molecule. |
By calculating these descriptors for this compound, one could compare its reactivity to other related compounds and predict its behavior in different chemical environments. For instance, a high electrophilicity index would suggest that the molecule is a good electrophile.
Another approach to reactivity prediction is the calculation of local reactivity descriptors, such as the Fukui function. This function indicates which atoms in a molecule are most susceptible to nucleophilic or electrophilic attack. This level of detail is crucial for understanding the regioselectivity of reactions involving this compound.
Future Research Directions and Emerging Opportunities
Development of Sustainable and Atom-Economical Synthetic Routes
Traditional syntheses of O-alkylhydroxylamines often rely on multi-step procedures that may involve hazardous reagents and generate significant waste. A common route involves the O-alkylation of an N-hydroxy compound, such as N-hydroxyphthalimide, with an appropriate alkyl halide or sulfonate, followed by deprotection using reagents like hydrazine. google.comnih.gov Another established method is the O-alkylation of tert-butyl N-hydroxycarbamate with alcohol-derived methanesulfonates, which is then followed by acidic deprotection. organic-chemistry.org
While effective, these methods present opportunities for improvement in line with the principles of green chemistry. nih.gov Future research will focus on developing more sustainable and atom-economical alternatives.
Key areas of development include:
Catalytic Direct O-Alkylation: Designing catalytic systems (e.g., transition metal or organocatalysts) that can directly couple hydroxylamine (B1172632) with 3-methoxypropanol or its derivatives would eliminate the need for protecting groups and activating agents, thereby reducing the number of synthetic steps and improving atom economy. nih.gov
Solvent-Free and Green Solvent Conditions: Shifting towards solvent-free reaction conditions or the use of environmentally benign solvents can dramatically reduce the environmental impact of synthesis. umich.eduorganic-chemistry.org Microwave-assisted organic synthesis (MAOS) under solvent-free conditions is a promising avenue for accelerating these reactions. umich.edu
Electrochemical Synthesis: The electrochemical hydrogenation of nitrogen-containing species like nitrates and nitrites has emerged as a sustainable strategy for producing hydroxylamine. nih.gov Extending this methodology to the in-situ generation and alkylation of hydroxylamine could provide a highly green and efficient pathway to compounds like O-(3-Methoxypropyl)hydroxylamine, avoiding harsh oxidants or reductants. nih.gov
Avoiding Hazardous Reagents: A significant goal is to replace toxic and corrosive reagents. For instance, developing mild, hydrazine-free deprotection methods for the N-hydroxyphthalimide route is a key objective. organic-chemistry.org
Discovery of Unprecedented Reactivity and Selectivity
Beyond its role as a simple nucleophile or a precursor for oxime formation, this compound and its analogs possess a rich and underexplored reactive potential. Recent discoveries have highlighted the capacity of O-alkylhydroxylamines to participate in sophisticated chemical transformations.
A particularly promising area is their use in organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangements . It has been demonstrated that N-arylated O-cyclopropyl hydroxamates can undergo a rearrangement cascade to furnish structurally diverse tetrahydroquinolines, showcasing their utility in complex heterocycle synthesis. rsc.org This suggests that this compound could be a precursor for novel rearrangement reactions to access valuable molecular scaffolds.
Furthermore, the selectivity of reactions involving hydroxylamines can be finely tuned. Studies on the reactivity of hydroxylamines with cyclonickellated complexes have shown that the reaction outcome is highly dependent on the specific complex, substrate, and solvent used, yielding distinct products such as simple N-bound adducts, zwitterionic amine oxides, or imines derived from dehydration. researchgate.net
Future research should focus on:
Exploring the Scope of Sigmatropic Rearrangements: Systematically investigating the potential of N-vinylated or N-acylated derivatives of this compound to undergo organic-chemistry.orgorganic-chemistry.org-rearrangements could lead to new, efficient syntheses of various N- and O-heterocycles. rsc.org
Metal-Catalyzed Cross-Coupling Reactions: Developing novel metal-catalyzed reactions that exploit the N-O bond for unprecedented transformations. This could involve designing catalysts that selectively cleave and functionalize the N-O bond to forge new C-N, N-N, or O-N linkages. rsc.org
Substrate- and Reagent-Controlled Selectivity: A deeper mechanistic understanding of how reaction parameters control selectivity, as seen in the reactions with nickel complexes, will enable the rational design of synthetic routes to selectively produce a desired product from a single O-alkylhydroxylamine precursor. researchgate.net
| Reactant System | Conditions | Observed Product Type | Reference |
| Nickellacyclic Complexes + PhCH₂ONH₂ | Various Solvents | Simple N-bound Adducts | researchgate.net |
| Parent Ni Dimer + Et₂NOH | CH₂Cl₂ | Zwitterionic Amine Oxide | researchgate.net |
| Substituted Ni Complexes + Et₂NOH | Acetonitrile | Imine Adducts (from dehydration) | researchgate.net |
| N-Arylated O-cyclopropyl hydroxamates | Base-mediated | Tetrahydroquinolines (via organic-chemistry.orgorganic-chemistry.org-rearrangement) | rsc.org |
Exploration of New Applications in Chemical Biology and Advanced Materials
The functional group combination in this compound makes it an attractive building block for creating molecules with tailored biological activity and for modifying material properties.
In chemical biology , O-alkylhydroxylamines have already emerged as a new structural class of inhibitors for Indoleamine 2,3-dioxygenase-1 (IDO1), an important therapeutic target in oncology. nih.gov The parent compound of this class, O-benzylhydroxylamine, exhibits sub-micromolar inhibition. nih.gov In another application, methyl N,O-hydroxylamine linkers have been incorporated into fragments of bacterial peptidoglycan to create chemical probes for studying the innate immune system. nih.gov These probes were successfully used for bioconjugation to fluorophores and for immobilization on surfaces for protein binding analysis. nih.gov
Emerging opportunities include:
Medicinal Chemistry Scaffolds: Using this compound as a versatile building block for the synthesis of novel drug candidates, where its structure can be incorporated to optimize pharmacokinetic and pharmacodynamic properties. lookchem.com
Bioconjugation and Chemical Probes: Expanding its use as a linker to attach bioactive molecules to proteins, surfaces, or nanoparticles for diagnostic and therapeutic purposes. Its hydroxylamine functionality is ideal for forming stable oxime linkages with aldehydes and ketones on target molecules.
Functionalized Materials: Applying this compound to the surface of advanced materials (e.g., polymers, hydrogels, metal oxides) to impart specific chemical or biological properties. This could be used to create biocompatible coatings, sensors, or materials with tailored catalytic activity. The work on self-assembled monolayers for surface plasmon resonance analysis provides a direct precedent for this direction. nih.gov
Integration with Automated Synthesis and High-Throughput Experimentation Platforms
The acceleration of chemical discovery is heavily reliant on modern automation and screening technologies. Integrating the synthesis and evaluation of this compound and its derivatives with these platforms is a critical future direction.
High-Throughput Experimentation (HTE) utilizes multi-well plates to execute a large number of reactions in parallel on a small scale, enabling the rapid optimization of reaction conditions (e.g., catalysts, solvents, temperature) and the discovery of novel reactivity. youtube.com This approach can drastically reduce the time and resources needed for methods development. youtube.comyoutube.com
Automated synthesis and flow chemistry allow for the rapid, controlled, and scalable production of chemical libraries. youtube.com Conditions optimized at the HTE scale can often be translated to continuous flow reactors for efficient scale-up. youtube.com
Future integration will likely involve:
Rapid Synthesis Optimization: Using HTE platforms to screen a wide array of catalysts and conditions for the sustainable synthesis routes outlined in section 8.1.
Library Synthesis for Drug Discovery: Employing automated synthesis to react this compound with a diverse set of building blocks, creating large libraries of new chemical entities.
High-Throughput Screening (HTS): Coupling library synthesis with HTS assays to rapidly identify molecules with desired biological activities, such as novel enzyme inhibitors or receptor modulators. nih.govnih.gov This integrated "design-synthesis-test" cycle is a cornerstone of modern drug discovery. youtube.com
By embracing these advanced platforms, researchers can systematically explore the chemical space around this compound, accelerating the discovery of new reactions, materials, and therapeutic agents.
Q & A
Q. What steps mitigate low yields in large-scale this compound syntheses?
- Process Optimization : Use flow chemistry to enhance mixing and heat transfer. For example, continuous-flow reactors reduce reaction times from hours to minutes .
- Workup Protocols : Extract aqueous layers with ethyl acetate (3× volumes) and dry over MgSO₄. For crystalline products, recrystallize from ethanol/water (7:3 v/v) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
